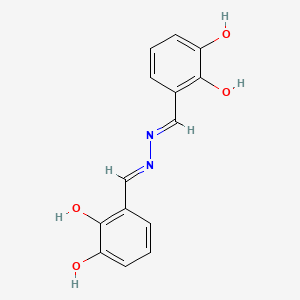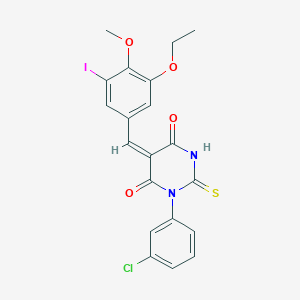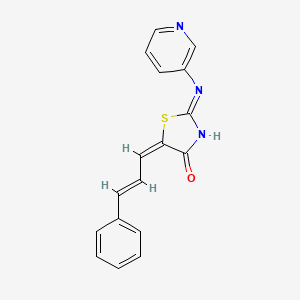
2,3-dihydroxybenzaldehyde (2,3-dihydroxybenzylidene)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dihydroxybenzaldehyde (2,3-DHBA) is a hydrazone derivative of salicylaldehyde, which has been widely studied for its potential applications in the field of medicine and biochemistry. This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 2,3-dihydroxybenzaldehyde (2,3-dihydroxybenzylidene)hydrazone is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 2,3-dihydroxybenzaldehyde (2,3-dihydroxybenzylidene)hydrazone has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
2,3-dihydroxybenzaldehyde (2,3-dihydroxybenzylidene)hydrazone has been shown to exhibit a range of biochemical and physiological effects. The compound has been demonstrated to have antioxidant activity, which may help to protect cells from oxidative damage. Additionally, 2,3-dihydroxybenzaldehyde (2,3-dihydroxybenzylidene)hydrazone has been shown to inhibit the production of inflammatory mediators, which may help to reduce inflammation. The compound has also been shown to have anti-cancer properties, which may help to prevent the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,3-dihydroxybenzaldehyde (2,3-dihydroxybenzylidene)hydrazone in lab experiments is that it is relatively easy to synthesize and purify. Additionally, the compound has been extensively studied, and its biological activities are well-characterized. However, one of the limitations of using 2,3-dihydroxybenzaldehyde (2,3-dihydroxybenzylidene)hydrazone in lab experiments is that it may exhibit cytotoxic effects at high concentrations, which may limit its use in certain assays.
Orientations Futures
There are several future directions for research on 2,3-dihydroxybenzaldehyde (2,3-dihydroxybenzylidene)hydrazone. One area of interest is the development of new derivatives of 2,3-dihydroxybenzaldehyde (2,3-dihydroxybenzylidene)hydrazone with improved biological activity and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 2,3-dihydroxybenzaldehyde (2,3-dihydroxybenzylidene)hydrazone and to identify its molecular targets. Finally, the potential applications of 2,3-dihydroxybenzaldehyde (2,3-dihydroxybenzylidene)hydrazone in the treatment of various diseases, such as cancer and Alzheimer's disease, should be further explored.
Méthodes De Synthèse
2,3-dihydroxybenzaldehyde (2,3-dihydroxybenzylidene)hydrazone can be synthesized by the reaction of salicylaldehyde with hydrazine hydrate in the presence of a catalytic amount of acetic acid. The resulting product is a yellow crystalline solid, which can be purified by recrystallization from ethanol.
Applications De Recherche Scientifique
2,3-dihydroxybenzaldehyde (2,3-dihydroxybenzylidene)hydrazone has been extensively studied for its potential applications in the field of medicine and biochemistry. The compound has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. It has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. Additionally, 2,3-dihydroxybenzaldehyde (2,3-dihydroxybenzylidene)hydrazone has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
3-[(E)-[(E)-(2,3-dihydroxyphenyl)methylidenehydrazinylidene]methyl]benzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-11-5-1-3-9(13(11)19)7-15-16-8-10-4-2-6-12(18)14(10)20/h1-8,17-20H/b15-7+,16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQXLWBMGFQQHO-BGPOSVGRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C=NN=CC2=C(C(=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)/C=N/N=C/C2=C(C(=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646548 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(6E)-2-hydroxy-6-[[2-[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6077889.png)
![2-(4-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077900.png)
![2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B6077908.png)
![N-(2-furylmethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6077916.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide](/img/structure/B6077917.png)
![7-cyclopropyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6077925.png)
![5-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B6077930.png)
![2-ethoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B6077931.png)
![4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine](/img/structure/B6077939.png)

![3-{[(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6077951.png)
![N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B6077959.png)

![1-ethyl-4-(3-{1-[2-(2-methoxyphenyl)-1-methylethyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B6077983.png)